Gcg-nem

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

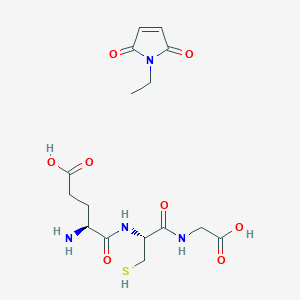

Gcg-nem, also known as this compound, is a useful research compound. Its molecular formula is C16H24N4O8S and its molecular weight is 432.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Hypoglycemia Management

Gcg-nem has been studied for its efficacy in managing hypoglycemia, particularly in patients with diabetes. A notable study demonstrated that a modified glucagon variant, Gcg-XTEN, effectively prevented insulin-induced hypoglycemia without causing hyperglycemia. This was achieved through a controlled release mechanism that maintained the drug's activity for an extended period while minimizing adverse effects .

1.2 Extended Release Formulations

The development of this compound has led to innovations in extended-release formulations. By utilizing XTEN technology, researchers have created glucagon fusion proteins that exhibit prolonged half-lives. These formulations allow for less frequent dosing and improved patient compliance in managing blood glucose levels .

Biotechnological Applications

2.1 Protein Engineering

This compound has implications in protein engineering, where modifications enhance the stability and solubility of therapeutic peptides. The fusion of XTEN to glucagon not only improves its pharmacokinetic profile but also opens avenues for the development of novel delivery systems that were previously unfeasible with native glucagon .

2.2 Recombinant Production

The ability to produce this compound through recombinant DNA technology allows for large-scale production with consistent quality. This is particularly relevant in pharmaceutical manufacturing, where high purity and efficacy are paramount .

Food Science Applications

3.1 Probiotic Development

Research has indicated potential applications of this compound in the food industry, particularly in the development of functional foods. For instance, certain strains of Lactobacillus plantarum have been explored for their ability to produce bioactive compounds that can enhance the nutritional value of food products . The integration of this compound could further improve these properties by modulating gut health.

3.2 Enzyme Production

This compound's role in enzyme production is noteworthy, as it can facilitate the synthesis of enzymes like amylase and lipase from microbial sources. These enzymes are crucial for various food processing applications, enhancing flavors and preserving food quality .

Case Studies

Propriétés

Numéro CAS |

60189-42-6 |

|---|---|

Formule moléculaire |

C16H24N4O8S |

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione |

InChI |

InChI=1S/C10H17N3O6S.C6H7NO2/c11-5(1-2-7(14)15)9(18)13-6(4-20)10(19)12-3-8(16)17;1-2-7-5(8)3-4-6(7)9/h5-6,20H,1-4,11H2,(H,12,19)(H,13,18)(H,14,15)(H,16,17);3-4H,2H2,1H3/t5-,6-;/m0./s1 |

Clé InChI |

ZRPRITAJHBKKNS-GEMLJDPKSA-N |

SMILES |

CCN1C(=O)C=CC1=O.C(CC(=O)O)C(C(=O)NC(CS)C(=O)NCC(=O)O)N |

SMILES isomérique |

CCN1C(=O)C=CC1=O.C(CC(=O)O)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |

SMILES canonique |

CCN1C(=O)C=CC1=O.C(CC(=O)O)C(C(=O)NC(CS)C(=O)NCC(=O)O)N |

Synonymes |

(gamma-Glu-L-Cys-Gly)-NEM GCG-NEM N-ethylmaleimide-gamma-glutamyl-cysteinyl-glycine S-(ethylsuccinimido)-gamma-glutamyl-L-cysteinyl-glycine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.